molecular formula C20H14S2 B1208976 2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene CAS No. 37750-86-0

2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

Cat. No.: B1208976
CAS No.: 37750-86-0
M. Wt: 318.5 g/mol
InChI Key: SMSBYNWSDGBVOO-UHFFFAOYSA-N
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Description

Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes two benzothiophene units. The presence of methyl groups at the 6 and 12 positions further modifies its chemical properties. This compound is of significant interest in various fields, including materials science and organic electronics, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, a triflic acid-induced ring-closure reaction can be employed to synthesize the compound . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- may involve scalable processes such as metal-free polymerization. This method utilizes simple acids and hexaethyltriaminophosphine to achieve the desired polymerization . The industrial synthesis aims to optimize the reaction conditions to reduce costs and improve efficiency while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- exerts its effects is primarily related to its electronic properties. The presence of sulfur atoms in the benzothiophene units stabilizes the highest occupied molecular orbital (HOMO), which in turn affects the redox potential of the compound . This stabilization is crucial for its function as an organic semiconductor and its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Benzo(1,2-b4,5-b’)bis(1)benzothiophene: The parent compound without the methyl groups.

    Benzo(1,2-b4,5-b’)bis(1)benzothiophene, 6,12-dihydro-: A reduced form of the compound.

    Benzo(1,2-b4,5-b’)bis(1)benzothiophene, 6,12-dichloro-: A halogenated derivative.

Uniqueness

The presence of methyl groups at the 6 and 12 positions in Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- imparts unique electronic properties that differentiate it from its analogs. These modifications can enhance its stability and performance in electronic applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

37750-86-0

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

IUPAC Name

2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

InChI

InChI=1S/C20H14S2/c1-11-17-13-7-3-5-9-15(13)22-20(17)12(2)18-14-8-4-6-10-16(14)21-19(11)18/h3-10H,1-2H3

InChI Key

SMSBYNWSDGBVOO-UHFFFAOYSA-N

SMILES

CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C

Canonical SMILES

CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C

37750-86-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Reactant of Route 2
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Reactant of Route 3
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Reactant of Route 4
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Reactant of Route 5
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
Reactant of Route 6
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene

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